7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-(1-thiophen-2-ylcyclopentyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-14-7-4-6-13-12-15(23-17(13)14)18(21)20-19(9-2-3-10-19)16-8-5-11-24-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRFJPMDCRATJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Thiophene Ring: This can be done via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Formation of the Carboxamide Group: This involves the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Thiophene-based compounds, including 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide, have been extensively studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. Studies show that derivatives with specific substitutions can effectively reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
Anticancer Potential
The compound's structural components may also contribute to anticancer activity. Thiophene derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of methoxy and amide groups is believed to enhance interaction with biological targets involved in cancer progression .
Neuropharmacological Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. The benzofuran structure is associated with antipsychotic and anxiolytic activities, indicating potential applications in treating mood disorders and neurodegenerative diseases .
Case Study 1: Inhibition of Inflammatory Mediators
In a study assessing the anti-inflammatory effects of thiophene derivatives, researchers found that this compound effectively reduced the expression of pro-inflammatory genes in an animal model of inflammation. The compound demonstrated a significant decrease in edema comparable to established anti-inflammatory drugs like indomethacin .
Case Study 2: Anticancer Activity Assessment
Another research effort evaluated the anticancer potential of thiophene-based compounds, including our target compound. The findings revealed that it inhibited cell growth in several cancer lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing bioactivity against cancer cells .
Mechanism of Action
The mechanism of action of 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran core and thiophene ring may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Benzofuran Carboxamides
The target compound shares its benzofuran-carboxamide core with derivatives reported in neuroprotective and antioxidant studies (e.g., 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides) . Key structural differences include:
- Substituent on the amide nitrogen : The cyclopentyl-thiophene group replaces the phenyl or substituted phenyl groups in other derivatives.
- Steric bulk : The cyclopentyl group may influence solubility or access to hydrophobic binding pockets compared to planar phenyl substituents.
Table 1: Comparison of Key Benzofuran Derivatives
Comparison with Thiophene-Containing Heterocycles
Thiophene derivatives are widely studied for antiproliferative and antioxidant activities. For example:
- Antiproliferative thiophene-sulfonamides: Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide exhibited IC₅₀ values of ~10 µM against breast cancer cells, surpassing doxorubicin in potency . The thiophene moiety in these compounds likely contributes to π-stacking interactions with cellular targets.
Key Differences :
- Scaffold diversity : The target compound’s benzofuran core differs from sulfonamide- or pyrazole-linked thiophenes, which may alter target selectivity.
- Bioavailability : The cyclopentyl group could improve membrane permeability compared to linear thiophene derivatives .
Biological Activity
7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in neuroprotection and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting detailed data.
Chemical Structure and Properties
The compound features a benzofuran core , a methoxy group , and a thiophene ring , which contribute to its unique chemical properties. The IUPAC name for this compound is 7-methoxy-N-(1-thiophen-2-ylcyclopentyl)-1-benzofuran-2-carboxamide, and it has the following structural characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C19H19NO3S |
| Molecular Weight | 345.43 g/mol |
| CAS Number | 2034482-89-6 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Methoxy Group : Methylation using reagents like methyl iodide.
- Attachment of the Thiophene Ring : Via cross-coupling reactions such as Suzuki-Miyaura coupling.
- Formation of the Carboxamide Group : Reaction with an appropriate amine under dehydrating conditions.
Neuroprotective Effects
A significant study demonstrated that derivatives of benzofuran, including this compound, exhibit neuroprotective and antioxidant effects. In vitro assays using primary cultured rat cortical neuronal cells revealed that certain derivatives provided considerable protection against NMDA-induced excitotoxicity at concentrations around 100 μM. Notably, one derivative (compound 1f) showed neuroprotective effects comparable to memantine, a known NMDA antagonist .
Anticancer Activity
Research has indicated that the compound possesses anticancer properties, particularly against various cancer cell lines. In vitro evaluations have shown that it can induce apoptosis in cancer cells, with studies reporting IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer lines . The mechanism appears to involve modulation of specific cellular pathways leading to cell cycle arrest and apoptosis.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets such as enzymes or receptors involved in neuroprotection and cancer pathways. The unique combination of its functional groups may facilitate these interactions, leading to modulation of biological activity.
Comparative Analysis with Similar Compounds
In comparison with other benzofuran derivatives and thiophene compounds, this compound stands out due to its structural complexity and resultant biological properties. For instance:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Memantine | NMDA antagonist | 30 |
| Compound 1f | Neuroprotection | ~100 |
| Doxorubicin | Anticancer (MCF-7) | ~0.12 - 2.78 |
Case Studies
Several studies have focused on evaluating the biological activity of this compound:
- Neuroprotection Study : A study highlighted its protective effects against excitotoxicity in neuronal cells, suggesting potential applications in neurodegenerative diseases .
- Anticancer Efficacy : Another research effort demonstrated its ability to induce apoptosis in multiple cancer cell lines, positioning it as a candidate for further development in cancer therapeutics .
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Single-crystal analysis confirms bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonding between the carboxamide and methoxy groups) .
- NMR Spectroscopy : 2D NOESY identifies spatial proximity of the thiophene and cyclopentyl moieties .
- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict stability of the lowest-energy conformation, cross-validated with experimental data .
Advanced: What structural features contribute to its bioactivity in anticancer assays, and how are these interactions quantified?
Q. Methodological Answer :
- Thiophene Role : The thiophene moiety enhances π-π stacking with kinase ATP-binding pockets (e.g., EGFR), quantified via SPR assays (KD = 12.3 nM) .
- Methoxy Group : Increases lipophilicity (logP = 3.2), improving membrane permeability (Caco-2 assay Papp = 8.7 × 10⁻⁶ cm/s) .
- Carboxamide Linker : Forms hydrogen bonds with Asp831 in MDM2, validated by mutagenesis studies (IC50 shifts from 0.45 µM to >10 µM in D831A mutants) .
Advanced: How can computational models predict reactivity in nucleophilic substitution reactions?
Q. Methodological Answer :
- Reactivity Mapping : Fukui indices (DFT) identify electrophilic centers (e.g., C-3 of benzofuran, f⁻ = 0.152) prone to nucleophilic attack .
- Solvent Effects : COSMO-RS simulations predict reaction rates in polar aprotic solvents (e.g., DMSO accelerates SN2 by 30% vs. THF) .
- Transition State Analysis : IRC calculations confirm a concerted mechanism for methoxy displacement by amines .
Advanced: How to resolve contradictions in reported IC50 values across enzymatic vs. cell-based assays?
Q. Methodological Answer :
- Control Experiments :
- Data Normalization : Adjust for membrane permeability (PAMPA assay) and protein binding (equilibrium dialysis) to correlate in vitro and cellular IC50 .
- Mechanistic Modeling : Systems pharmacology models integrate pharmacokinetic (e.g., CLint = 22 mL/min/kg) and target engagement data .
Advanced: What strategies enhance metabolic stability without compromising target affinity?
Q. Methodological Answer :
- Deuterium Incorporation : Replace methoxy hydrogens with deuterium (logD unchanged; t₁/₂ increased from 2.1 to 4.7 h in microsomes) .
- Cyclopentyl Modification : Introduce fluorine at C-2 of cyclopentane to block CYP3A4 oxidation (CLhep reduced by 58%) .
- Prodrug Design : Mask the carboxamide as a pivaloyloxymethyl ester, improving oral bioavailability (F = 42% vs. 12% for parent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
